![molecular formula C19H14FN5O2 B5536933 8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)

8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluorinated quinoline derivatives are a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. The inclusion of fluorine atoms and oxadiazole rings in these molecules often enhances their pharmacokinetic properties and biological activity.

Synthesis Analysis

The synthesis of these compounds typically involves multi-step organic reactions, including cyclization, ethylation, and hydrolysis processes. For instance, a related compound, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, was synthesized through reactions involving aniline derivatives and diethyl ethoxymethylenemalonate, followed by cyclization and ethylation steps (Stefancich et al., 1985).

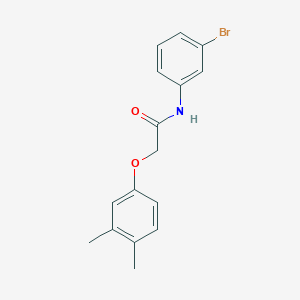

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a quinoline core, substituted with various functional groups including fluorine atoms and oxadiazole rings. These modifications significantly influence the molecule's electronic distribution, contributing to its biological activity. Advanced techniques such as X-ray crystallography are often employed to elucidate the exact molecular structure and confirm the presence of these functional groups (El-Abadelah et al., 2006).

科学的研究の応用

ATM Kinase Inhibition

A novel series of 3-quinoline carboxamides, including compounds structurally related to 8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide, has been discovered as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds demonstrate significant efficacy in combination with DNA double-strand break-inducing agents, such as irinotecan, in disease-relevant models, showcasing their potential for therapeutic applications in conditions where ATM kinase inhibition is beneficial (Degorce et al., 2016).

Chemosensing Applications

Another research avenue for compounds structurally akin to 8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide includes the development of chemosensors. Quinoline derivatives have been synthesized and utilized as effective "off-on" fluorescence-type chemosensors for metal ions such as Zn2+. These sensors are notable for their remarkable fluorescence enhancement upon metal ion binding, reversibility with chelators like EDTA, and their practical application in monitoring metal ion concentrations in biological and environmental samples. This indicates the potential of quinoline derivatives in environmental monitoring and biological research (Park et al., 2015).

Antibacterial Applications

Quinoline derivatives, closely related to 8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide, have been synthesized and evaluated for their broad-spectrum antibacterial activities. These compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains, underscoring their potential as novel antibacterial agents. The structural modifications and optimizations in these derivatives contribute to their enhanced antibacterial efficacy, offering insights into the development of new antibiotics (Stefancich et al., 1985).

将来の方向性

特性

IUPAC Name |

8-fluoro-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O2/c20-13-5-3-4-12-7-8-15(23-17(12)13)19(26)22-11-9-16-24-18(25-27-16)14-6-1-2-10-21-14/h1-8,10H,9,11H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAWRBFEJSDMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)CCNC(=O)C3=NC4=C(C=CC=C4F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)

![rel-(4aR,7aS)-1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-4-pyrimidinyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5536862.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)

![1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine](/img/structure/B5536921.png)

![4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate](/img/structure/B5536935.png)

![2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine](/img/structure/B5536943.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5536953.png)

![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)

![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)